

RNF149: An E3 Ubiquitin Ligase in Cellular Signaling

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RNF149 is an E3 ubiquitin ligase that plays a crucial role in protein degradation through the ubiquitin-proteasome system. It is primarily involved in regulating the MAPK signaling cascade and innate immune responses by targeting specific proteins for ubiquitination and subsequent degradation.[1][2]

Core Functions of RNF149

- Negative Regulation of MAPK Signaling: RNF149 targets wild-type BRAF, a key kinase in the MAPK pathway, for K48-linked polyubiquitination and proteasomal degradation.[1][3] This function attenuates downstream signaling through the MEK-ERK pathway, thereby influencing cell growth, survival, and differentiation.[1][3]
- Modulation of Innate Immunity: RNF149 negatively regulates the type I interferon (IFN) response during viral infection. It interacts with Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production, and promotes its K27- and K33-linked ubiquitination and degradation.[4] This leads to reduced IFN-β production and enhanced viral replication.
 [4]
- Protein Quality Control: RNF149 is a membrane-bound E3 ligase involved in the pre-emptive quality control (pEQC) pathway, which recognizes and degrades proteins that fail to properly translocate into the endoplasmic reticulum (ER).[5] Impairment of RNF149 function can lead to increased protein translocation into the ER.[5]

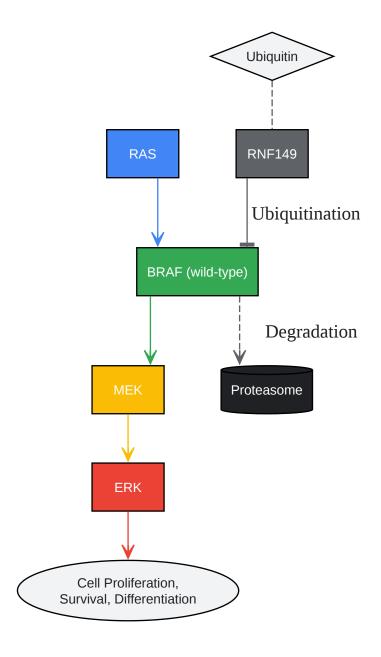


- Role in Cancer: RNF149's role in cancer is complex. While its degradation of wild-type BRAF suggests a tumor-suppressive function in some contexts,[3] other studies indicate it may promote hepatocellular carcinoma (HCC) progression through its E3 ligase activity.[6] It has also been identified as a potential contributor to aggressive prostate cancer.[7]
- Gonocyte Development: RNF149 is highly expressed in neonatal gonocytes and its expression is regulated during their proliferation.[7]

Signaling Pathways Involving RNF149

The primary signaling pathway regulated by RNF149 is the MAPK cascade, where it acts as a negative regulator.





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RNF149-mediated ubiquitination and degradation of BRAF, leading to downregulation of the MAPK signaling pathway.

Experimental Protocols for RNF149 Research

Co-immunoprecipitation (Co-IP) to Demonstrate RNF149-BRAF Interaction:

 Transfect 293T cells with plasmids encoding GFP-tagged wild-type BRAF and DDK-tagged RNF149.



- After 24-48 hours, lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Pre-clear the cell lysates with protein A/G-agarose beads.
- Incubate the pre-cleared lysates with an anti-GFP antibody overnight at 4°C with gentle rotation.
- Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using anti-DDK and anti-GFP antibodies to detect RNF149 and BRAF, respectively.[3]

In Vitro Ubiquitination Assay:

- Combine recombinant cytosolic portion of RNF149 (as the E3 ligase), a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), and ubiquitin in an assay buffer.
- Add the substrate protein (e.g., purified wild-type BRAF).
- Initiate the reaction by adding ATP and incubate at 30-37°C for a specified time course (e.g., 0, 30, 60 minutes).
- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the reaction products by Western blotting using an anti-BRAF antibody to detect ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.[5]

miR-149: A Dual-Function Regulator in Cancer

microRNA-149 (miR-149) is a small non-coding RNA that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. It has been



identified as a key player in various cancers, where it can function as either a tumor suppressor or an oncomiR, depending on the cellular context and target genes.[8][9]

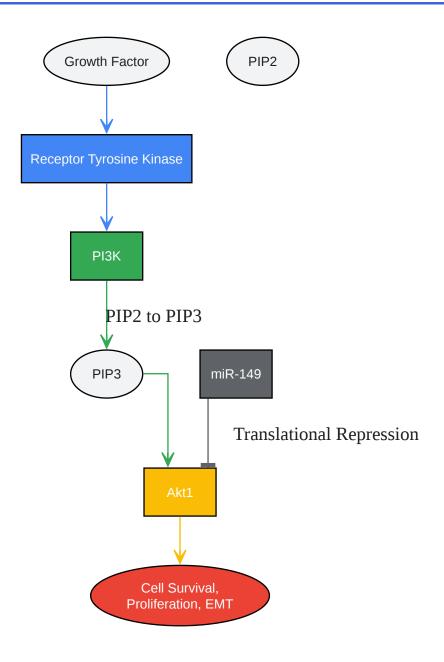
Core Functions of miR-149

- · Tumor Suppressor Activities:
 - Inhibition of Cell Proliferation and Invasion: In many cancers, such as breast, colorectal, and prostate cancer, miR-149 suppresses cell proliferation, migration, and invasion.[10]
 [11][12]
 - Induction of Apoptosis: miR-149 can promote apoptosis by targeting anti-apoptotic proteins like BCL2.[13]
 - Enhancement of Chemosensitivity: It can increase the sensitivity of cancer cells to chemotherapeutic agents.[13]
- Oncogenic Activities:
 - In some cancers, like nasopharyngeal carcinoma and certain gliomas, miR-149 has been shown to be upregulated and to promote cell proliferation and invasion.[8]
- Regulation of Inflammatory Responses: miR-149* (the passenger strand) has been shown to suppress the STAT3-mediated inflammatory response in the liver.[13]

Signaling Pathways Involving miR-149

miR-149 influences multiple signaling pathways by targeting key components. One of the well-documented pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.





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miR-149 negatively regulates the PI3K/Akt signaling pathway by directly targeting Akt1 mRNA for translational repression.

Quantitative Data Summary: Targets of miR-149



| Target Gene | Cancer Type | Cellular Process Affected | Reference |
|-------------|--|--|-----------|
| Akt1 | Castration-Resistant Prostate Cancer, Hepatocellular Carcinoma | Proliferation, Invasion, Survival | [10][14] |
| BCL2 | Neuroblastoma | Apoptosis, Chemosensitivity | [13] |
| CDC42 | Neuroblastoma | Proliferation, Chemosensitivity | [13] |
| FOXM1 | Colorectal Cancer, Non-Small Cell Lung Cancer | Migration, Invasion, EMT | [9] |
| Rap1a/b | Breast Cancer | Migration, Invasion, Rac Activation | [11] |

Experimental Protocols for miR-149 Research

Cell Proliferation Assay (MTT Assay):

- Seed cancer cells (e.g., SK-N-BE(2)C neuroblastoma cells) in a 96-well plate.
- Transfect the cells with a miR-149 mimic or a negative control (miR-NC).
- After 24 hours, treat the cells with a chemotherapeutic agent (e.g., Doxorubicin) if assessing chemosensitivity.
- Incubate for 48 hours.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.



Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
 The absorbance is proportional to the number of viable cells.[13]

Luciferase Reporter Assay to Validate mRNA Targeting:

- Clone the 3'-UTR of the putative target gene (e.g., Akt1) containing the miR-149 binding site into a luciferase reporter vector.
- Co-transfect cells (e.g., HEK293T) with the reporter vector, a miR-149 mimic or miR-NC, and a Renilla luciferase control vector.
- After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease
 in the normalized luciferase activity in the presence of the miR-149 mimic indicates direct
 targeting of the 3'-UTR.

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References

- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. Ring Finger Protein 149 Is an E3 Ubiquitin Ligase Active on Wild-type v-Raf Murine Sarcoma Viral Oncogene Homolog B1 (BRAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNF149 modulates the type I IFN innate antiviral immune responses through degrading IRF3 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Role of the Ubiquitin Ligase RNF149 in the Development of Rat Neonatal Gonocytes [frontiersin.org]



- 8. Regulation and functions of MicroRNA-149 in human cancers PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-149 in Human Cancer: A Systemic Review [jcancer.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. miR-149 functions as a tumor suppressor by controlling breast epithelial cell migration and invasion [en-cancer.fr]
- 13. oncotarget.com [oncotarget.com]
- 14. MicroRNA-149 inhibits cancer cell malignant phenotype by regulating Akt1 in C4-2 CRPC cell line - PMC [pmc.ncbi.nlm.nih.gov]
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